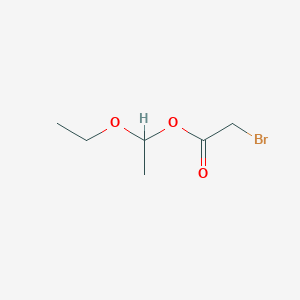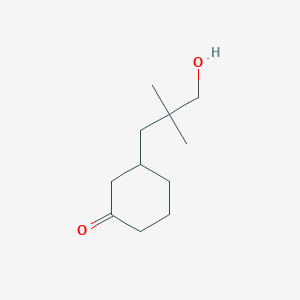
3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound features a cyclohexane ring substituted with a 3-hydroxy-2,2-dimethylpropyl group at the third position and a ketone group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one typically involves the following steps:
Starting Materials: Cyclohexanone and 3-hydroxy-2,2-dimethylpropyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Procedure: Cyclohexanone is reacted with 3-hydroxy-2,2-dimethylpropyl bromide under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 3-(3-oxo-2,2-dimethylpropyl)cyclohexan-1-one or 3-(3-carboxy-2,2-dimethylpropyl)cyclohexan-1-one.
Reduction: Formation of 3-(3-hydroxy-2,2-dimethylpropyl)cyclohexanol.
Substitution: Formation of 3-(3-chloro-2,2-dimethylpropyl)cyclohexan-1-one or 3-(3-bromo-2,2-dimethylpropyl)cyclohexan-1-one.
Scientific Research Applications
3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with enzymes and receptors. These interactions can lead to various biological effects, including modulation of metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexane ring.
3-Hydroxycyclohexanone: A cyclohexanone derivative with a hydroxyl group.
2,2-Dimethyl-1,3-propanediol: A diol with a similar 2,2-dimethylpropyl group.
Uniqueness
3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one is unique due to the presence of both a hydroxyl and a ketone group on a cyclohexane ring, along with a 2,2-dimethylpropyl substituent. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
123776-29-4 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
3-(3-hydroxy-2,2-dimethylpropyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H20O2/c1-11(2,8-12)7-9-4-3-5-10(13)6-9/h9,12H,3-8H2,1-2H3 |
InChI Key |
LVDVWNVBXPNOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCCC(=O)C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


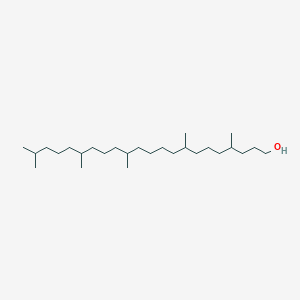
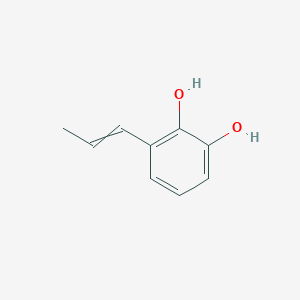
![1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline](/img/structure/B14292426.png)
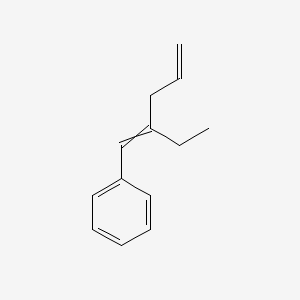
![Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate](/img/structure/B14292430.png)
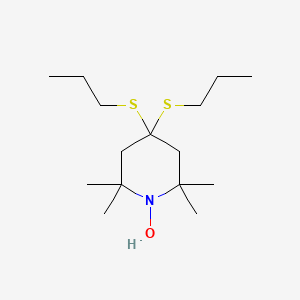
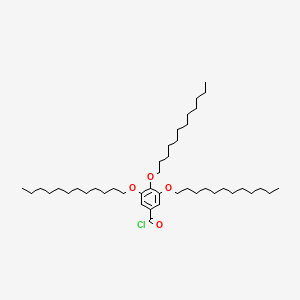
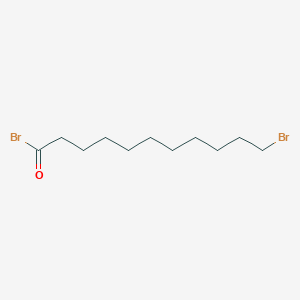
![1-[4-(Hexyloxy)-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14292462.png)
![[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14292465.png)
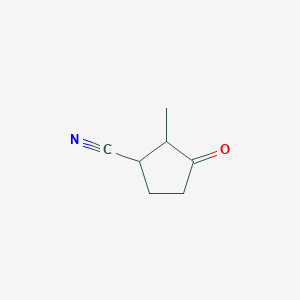
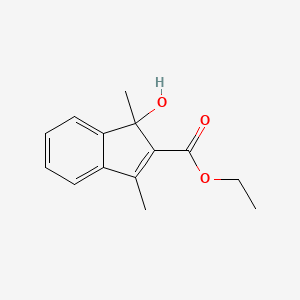
![1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14292476.png)
